N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1-naphthyl]-2,4,5-trimethylbenzenesulfonamide N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1-naphthyl]-2,4,5-trimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 794552-65-1
VCID: VC21500442
InChI: InChI=1S/C21H20N4O3S2/c1-12-8-14(3)19(9-13(12)2)30(27,28)25-17-10-18(29-21-22-11-23-24-21)20(26)16-7-5-4-6-15(16)17/h4-11,25-26H,1-3H3,(H,22,23,24)
SMILES: CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4)C
Molecular Formula: C21H20N4O3S2
Molecular Weight: 440.5g/mol

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1-naphthyl]-2,4,5-trimethylbenzenesulfonamide

CAS No.: 794552-65-1

Cat. No.: VC21500442

Molecular Formula: C21H20N4O3S2

Molecular Weight: 440.5g/mol

* For research use only. Not for human or veterinary use.

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1-naphthyl]-2,4,5-trimethylbenzenesulfonamide - 794552-65-1

Specification

CAS No. 794552-65-1
Molecular Formula C21H20N4O3S2
Molecular Weight 440.5g/mol
IUPAC Name N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,4,5-trimethylbenzenesulfonamide
Standard InChI InChI=1S/C21H20N4O3S2/c1-12-8-14(3)19(9-13(12)2)30(27,28)25-17-10-18(29-21-22-11-23-24-21)20(26)16-7-5-4-6-15(16)17/h4-11,25-26H,1-3H3,(H,22,23,24)
Standard InChI Key OSWBIEMETBPYGH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4)C
Canonical SMILES CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4)C

Introduction

The compound N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1-naphthyl]-2,4,5-trimethylbenzenesulfonamide is a complex organic molecule that integrates several pharmacologically relevant structural motifs, including a naphthalene moiety, a triazole ring, and a sulfonamide group. These components contribute to its potential biological activities, particularly in the realm of antibacterial and antifungal properties, similar to other sulfonamide derivatives.

Synthesis and Characterization

The synthesis of compounds with similar structures typically involves multi-step reactions, including the reaction of naphthalene derivatives with triazole and sulfonamide functionalities. Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed for characterization.

Biological Activities

Compounds containing 1,2,4-triazole rings are known for their significant antibacterial properties, making them of interest in pharmaceutical research. The mechanism of action for similar sulfonamide derivatives often involves the inhibition of bacterial enzymes such as dihydropteroate synthase and dihydrofolate reductase, disrupting folate synthesis in bacteria and leading to impaired growth and replication.

Research Findings

While specific research findings on N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1-naphthyl]-2,4,5-trimethylbenzenesulfonamide are not available, studies on related compounds suggest that modifications to the sulfonamide and triazole moieties can significantly impact biological activity. For instance, substituents on the triazole ring can influence the compound's efficacy as an antimalarial agent .

Comparison with Related Compounds

Compound NameMolecular FormulaFormula WeightBiological Activity
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1-naphthyl]-2-naphthalenesulfonamideC22H16N4O3S2448.51744Antibacterial, antifungal
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamideC18H20N4O3S2404.5064Potential antibacterial
4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)-1-naphthyl]benzenesulfonamideC18H13FN4O3S2416.4492232Potential antibacterial

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